molecular formula C11H16BrNO2 B13256780 2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol

2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol

Cat. No.: B13256780
M. Wt: 274.15 g/mol
InChI Key: RPEOZLCFQHPCHP-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is an organic compound that features a bromine atom, a hydroxy group, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromophenol with 1-hydroxy-2-methylpropan-2-ylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenol derivatives.

Scientific Research Applications

2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropionic acid: Similar in structure but lacks the phenol ring.

    2-Bromo-6-methoxynaphthalene: Contains a bromine atom and a methoxy group but has a naphthalene ring instead of a phenol ring.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-bromo-6-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H16BrNO2/c1-11(2,7-14)13-6-8-4-3-5-9(12)10(8)15/h3-5,13-15H,6-7H2,1-2H3

InChI Key

RPEOZLCFQHPCHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

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